molecular formula C13H20N4 B1457908 4-Benzyl-1,4-diazepane-1-carboximidamide CAS No. 1410821-12-3

4-Benzyl-1,4-diazepane-1-carboximidamide

Cat. No.: B1457908
CAS No.: 1410821-12-3
M. Wt: 232.32 g/mol
InChI Key: MEJIWJKUZRWOQX-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-diazepane-1-carboximidamide is a chemical compound with the molecular formula C13H20N4 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,4-diazepane-1-carboximidamide typically involves the reaction of benzylamine with 1,4-diazepane-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the purity of the final product. Industrial production methods may also involve additional purification steps, such as recrystallization or chromatography, to ensure the high quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,4-diazepane-1-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more of its atoms or functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

4-Benzyl-1,4-diazepane-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies of biological systems, including investigations of enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,4-diazepane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Benzyl-1,4-diazepane-1-carboximidamide can be compared with other similar compounds, such as:

    1,4-Diazepane: The parent compound, which lacks the benzyl and carboximidamide groups.

    Benzylamine: A simpler compound containing the benzyl group but lacking the diazepane ring.

    1,4-Diazepane-1-carboximidamide: A derivative of diazepane with a carboximidamide group but without the benzyl group.

The uniqueness of this compound lies in its combination of the benzyl and carboximidamide groups with the diazepane ring, which imparts distinct chemical and biological properties.

Biological Activity

4-Benzyl-1,4-diazepane-1-carboximidamide (CAS No. 2173091-70-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a diazepane ring substituted with a benzyl group and a carboximidamide functional group. The molecular formula is C13H18N4C_{13}H_{18}N_4, and it has a molecular weight of approximately 230.31 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄
Molecular Weight230.31 g/mol
CAS Number2173091-70-6
SolubilitySoluble in DMSO and ethanol

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.

  • Mechanism of Action : The compound appears to interfere with the cell cycle, particularly affecting the G2/M phase transition. This disruption leads to apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.
  • Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of diazepane compounds, including this compound, exhibited selective cytotoxicity against human cancer cell lines compared to normal cells .

Neuroprotective Effects

In addition to its anticancer properties, research has suggested that this compound may possess neuroprotective effects. It has been studied for its potential to mitigate neuronal damage in models of neurodegenerative diseases.

  • Experimental Findings : In vitro assays indicated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents . This suggests a potential application in treating conditions such as Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest favorable absorption characteristics.

ParameterValue
BioavailabilityHigh
Blood-Brain BarrierPermeable

Safety and Toxicology

Toxicological studies are essential for evaluating the safety profile of any new compound. Preliminary assessments indicate that this compound exhibits low toxicity levels in animal models at therapeutic doses. Further comprehensive toxicological evaluations are warranted to establish safety margins.

Properties

IUPAC Name

4-benzyl-1,4-diazepane-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-13(15)17-8-4-7-16(9-10-17)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJIWJKUZRWOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=N)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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